Methyl 5-formylthiophene-3-carboxylate

Organic Synthesis Process Chemistry Thiophene Derivatives

Select Methyl 5-formylthiophene-3-carboxylate for its unique 3,5-disubstitution pattern, which provides orthogonal aldehyde and ester handles for precise, regioselective diversification unattainable with generic thiophene regioisomers. This bifunctional building block enables efficient one-step industrial routes to 5-formyl-3-thiophenecarboxylic acid and accelerates SAR exploration in drug discovery through its Lipinski-compliant, drug-like profile. Ideal for constructing fused heterocyclic systems such as thienopyrimidines and thienopyrazoles. Available with comprehensive analytical data (NMR, HPLC, GC) to support regulated pharmaceutical development workflows.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
CAS No. 67808-66-6
Cat. No. B186570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formylthiophene-3-carboxylate
CAS67808-66-6
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=C1)C=O
InChIInChI=1S/C7H6O3S/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3
InChIKeyGNXNZRYWBFMVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-formylthiophene-3-carboxylate (CAS 67808-66-6) – A Bifunctional Thiophene-3-carboxylate Building Block for Heterocyclic Synthesis


Methyl 5-formylthiophene-3-carboxylate (CAS 67808-66-6) is a heterocyclic thiophene derivative bearing a formyl group at the 5-position and a methyl ester at the 3-position of the thiophene ring [1]. It is primarily employed as a versatile bifunctional building block in organic synthesis, particularly for constructing more complex thiophene-containing molecules and heterocyclic systems . The compound is commercially available as a solid with a melting point of 113-117 °C and is typically air-sensitive, necessitating storage under inert atmosphere [2].

Methyl 5-formylthiophene-3-carboxylate – Why Regioisomeric Thiophene Analogs Are Not Interchangeable in Synthesis


The precise substitution pattern of Methyl 5-formylthiophene-3-carboxylate—specifically, the 3,5-disubstitution on the thiophene ring—imparts distinct electronic and steric properties that are not replicated by its 2,5- or 2,3-disubstituted regioisomers. The electronic interplay between the electron-withdrawing ester at the 3-position and the aldehyde at the 5-position modulates the reactivity of both functional groups and directs the regioselectivity of subsequent transformations, such as cross-couplings or nucleophilic additions [1]. Substituting this compound with a generic thiophene aldehyde or a thiophene ester lacking this specific substitution pattern would fundamentally alter the synthetic outcome and the properties of the final target molecule [2].

Methyl 5-formylthiophene-3-carboxylate – Quantifiable Evidence for Informed Procurement


Industrial Carbonylation Yield vs. Multi-Step Formylation for 5-Formyl-3-thiophenecarboxylates

An industrial patent demonstrates a one-step carbonylation method for synthesizing 5-formyl-3-thiophenecarboxylates (including the methyl ester) from 4-bromo-thiophene-2-carbaldehyde using a palladium catalyst [1]. This contrasts with traditional multi-step syntheses of analogous 3-substituted thiophenes, which typically involve separate formylation and esterification steps and can result in lower overall yields [2]. While the patent does not provide a direct head-to-head yield comparison for the same target compound, it establishes a scalable, industrially relevant route that implies improved efficiency over conventional approaches.

Organic Synthesis Process Chemistry Thiophene Derivatives

Hydrolytic Lability for Facile Carboxylic Acid Generation

Methyl 5-formylthiophene-3-carboxylate can be quantitatively hydrolyzed to the corresponding 5-formylthiophene-3-carboxylic acid under standard acidic conditions . This is a critical transformation for applications requiring a free carboxylic acid, such as amide coupling or salt formation. In contrast, the ethyl ester analog (CAS 67808-65-5) would exhibit different hydrolysis kinetics and may not be as readily cleaved under identical mild conditions due to steric and electronic differences .

Prodrug Design Medicinal Chemistry Functional Group Interconversion

Defined Physical Form and Melting Point for Consistent Handling

Methyl 5-formylthiophene-3-carboxylate is a crystalline solid with a consistently reported melting point range of 113-117 °C [1]. This well-defined physical form facilitates accurate weighing and handling, unlike the related ethyl ester (CAS 67808-65-5), which is often described as a liquid or low-melting solid, making it more challenging to handle and prone to variability . The air-sensitive nature of the compound is also clearly documented, allowing for proper storage and use protocols .

Analytical Chemistry Quality Control Chemical Inventory Management

Lipinski Compliance and Calculated LogD for Drug Discovery Profiling

Computational predictions indicate that Methyl 5-formylthiophene-3-carboxylate adheres to Lipinski's Rule of Five, with a molecular weight of 170.19, calculated LogP of ~1.6, and 2 hydrogen bond acceptors [1]. This is a favorable drug-like profile compared to larger or more lipophilic thiophene analogs, such as 3-(5-formylthiophene-3-yl)-5-(trifluoromethyl)benzonitrile (MW 281.25, higher LogP), which may have poorer solubility and permeability characteristics [2]. The compound's moderate lipophilicity (LogD ~1.6) suggests balanced solubility and membrane permeability, making it an attractive starting point for lead optimization programs [1].

Drug Discovery Medicinal Chemistry ADME Properties

Methyl 5-formylthiophene-3-carboxylate – Recommended Applications Aligned with Quantifiable Evidence


Scalable Synthesis of 5-Formylthiophene-3-carboxylic Acid Derivatives

Procure Methyl 5-formylthiophene-3-carboxylate when a scalable, one-step industrial route to 5-formyl-3-thiophenecarboxylates is required. The patented carbonylation method [1] offers a more efficient alternative to multi-step syntheses, reducing process complexity and potentially improving overall yield for large-scale production of this key intermediate. This is particularly relevant for the synthesis of 5-formylthiophene-3-carboxylic acid via hydrolysis , a valuable building block for pharmaceuticals and agrochemicals.

Medicinal Chemistry Lead Optimization Programs

Utilize Methyl 5-formylthiophene-3-carboxylate as a privileged fragment in early-stage drug discovery. Its favorable drug-like properties, including Lipinski compliance and balanced lipophilicity [1], make it an ideal starting point for generating diverse compound libraries. The aldehyde and ester functionalities provide orthogonal handles for rapid diversification, enabling the exploration of structure-activity relationships (SAR) around a thiophene core. This is supported by its documented use as a building block for biologically active molecules .

Precursor for Heterocyclic Scaffolds via Condensation Reactions

Employ Methyl 5-formylthiophene-3-carboxylate in condensation reactions to construct fused heterocyclic systems. The aldehyde group readily participates in reactions with amines, hydrazines, and other nucleophiles, forming imines, hydrazones, and related intermediates that can be cyclized to yield thienopyrimidines, thienopyrazoles, and other pharmacologically relevant scaffolds [1]. This application leverages the unique electronic environment of the 3,5-disubstituted thiophene to control regioselectivity in cyclization steps.

Quality-Controlled Intermediate for Regulated Environments

Select Methyl 5-formylthiophene-3-carboxylate from vendors providing comprehensive analytical data (NMR, HPLC, GC) [1] for applications in regulated environments (e.g., pharmaceutical development under GMP). Its well-defined physical form (solid, mp 113-117 °C) and available safety data (GHS classifications H315, H319, H335) [2] ensure consistent handling and compliance with safety protocols, minimizing variability in research and development workflows.

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